molecular formula C15H25Cl2N3O2 B1521066 Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride CAS No. 1224698-21-8

Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride

Cat. No. B1521066
CAS RN: 1224698-21-8
M. Wt: 350.3 g/mol
InChI Key: KKIDEGGZJNWXJN-UHFFFAOYSA-N
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Description

“Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride” is a chemical compound with the molecular formula C15H25Cl2N3O2 .


Synthesis Analysis

The synthesis of this compound or its analogs has been reported in the literature . Starting from a screening hit, a set of analogs was synthesized based on a 4-(2-aminoethyl)piperidine core .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25N3O2.2ClH/c17-9-4-10-18-15-7-11-19 (12-8-15)16 (20)21-13-14-5-2-1-3-6-14;;/h1-3,5-6,15,18H,4,7-13,17H2;2*1H . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that it has been used in the synthesis of analogs for research purposes .


Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point between 208 - 210 degrees Celsius . The molecular weight is 350.28 .

Safety and Hazards

The compound has been classified with the hazard codes H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The compound and its analogs have potential applications in the treatment of disorders associated with increased dopaminergic function, such as schizophrenia . Further preclinical characterization is needed to explore these potential applications .

Mechanism of Action

properties

IUPAC Name

benzyl 4-(2-aminoethylamino)piperidine-1-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2.2ClH/c16-8-9-17-14-6-10-18(11-7-14)15(19)20-12-13-4-2-1-3-5-13;;/h1-5,14,17H,6-12,16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIDEGGZJNWXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCCN)C(=O)OCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride
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